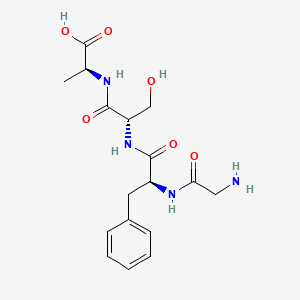
Glycyl-L-phenylalanyl-L-seryl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-phenylalanyl-L-seryl-L-alanine is a tetrapeptide composed of glycine, phenylalanine, serine, and alanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (L-phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-serine and L-alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the application.
化学反応の分析
Types of Reactions
Glycyl-L-phenylalanyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine hydroxyl group can yield a ketone, while reduction of the peptide backbone can produce alcohols.
科学的研究の応用
Glycyl-L-phenylalanyl-L-seryl-L-alanine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein engineering.
Medicine: It has potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: It is used in the development of new materials and as a component in various biochemical assays.
作用機序
The mechanism of action of Glycyl-L-phenylalanyl-L-seryl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
Glycyl-L-phenylalanyl-L-phenylalanine: Similar structure but with phenylalanine instead of serine.
Glycyl-L-seryl-L-phenylalanine: Similar structure but with a different sequence of amino acids.
Glycyl-L-alanyl-L-seryl-L-phenylalanine: Similar structure but with alanine instead of glycine.
Uniqueness
Glycyl-L-phenylalanyl-L-seryl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of serine provides a hydroxyl group that can participate in various reactions, while the phenylalanine residue contributes to hydrophobic interactions.
特性
CAS番号 |
185542-00-1 |
|---|---|
分子式 |
C17H24N4O6 |
分子量 |
380.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H24N4O6/c1-10(17(26)27)19-16(25)13(9-22)21-15(24)12(20-14(23)8-18)7-11-5-3-2-4-6-11/h2-6,10,12-13,22H,7-9,18H2,1H3,(H,19,25)(H,20,23)(H,21,24)(H,26,27)/t10-,12-,13-/m0/s1 |
InChIキー |
ZJLAFVOPQPKPGJ-DRZSPHRISA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
正規SMILES |
CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


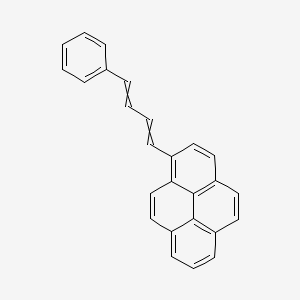
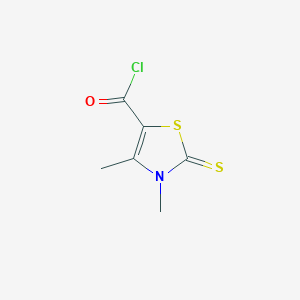
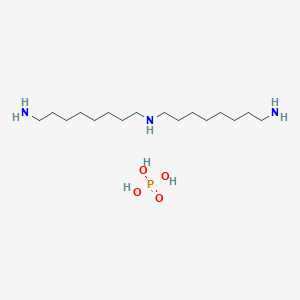

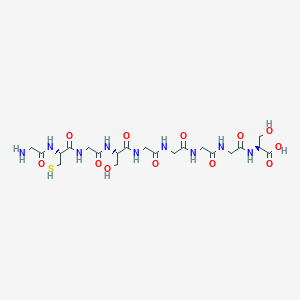
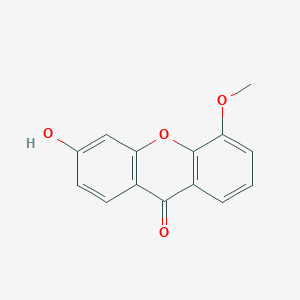
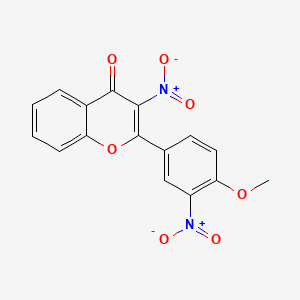
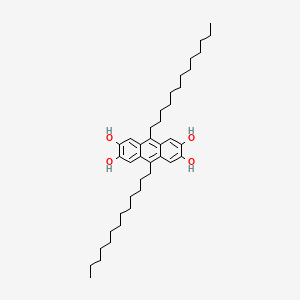

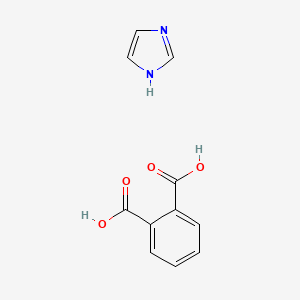
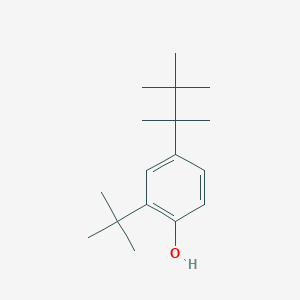
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)
